molecular formula C18H23N3OS2 B2824500 Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone CAS No. 1171525-63-5

Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone

Cat. No. B2824500
CAS RN: 1171525-63-5
M. Wt: 361.52
InChI Key: DQMXCMLCZCCYEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone” is a complex organic compound. It contains a benzothiazole ring, which is a heterocyclic compound (a compound that contains atoms of at least two different elements in its rings) with a benzene ring fused to a thiazole ring . Benzothiazole derivatives have been found to have various biological activities, including anti-tubercular properties .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .

Scientific Research Applications

Anti-mycobacterial Chemotypes

Cyclopentyl(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone derivatives, specifically benzo[d]thiazol-2-yl(piperazin-1-yl)methanones, have been identified as new anti-mycobacterial chemotypes. Their potential anti-tubercular activity was evaluated in vitro against Mycobacterium tuberculosis H37Rv strain, with several compounds showing promising results in the low μM range. These compounds also exhibited low cytotoxicity, making them significant in the context of developing new anti-tubercular drugs (Pancholia et al., 2016).

Antimicrobial Activity

Another study focused on the synthesis of (2-substituted-4-methylthiazol-5-yl)(4-substituted piperazin-1-yl)methanone derivatives. These compounds were tested for in vitro antibacterial activity and displayed moderate to good antimicrobial properties. This study highlights the potential use of these compounds in the development of new antimicrobial agents (Mhaske et al., 2014).

Antiproliferative Effects

A series of 2, 3 disubstituted 4-thiazolidinone analogues, related to the core structure , were synthesized and tested for their antiproliferative effect on human leukemic cells. One particular compound showed potent activity against various cancer cell lines, indicating the potential of these compounds in cancer research (Sharath Kumar et al., 2014).

Tubulin Polymerization Inhibition

Substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been studied for their cytotoxic activity and inhibition of tubulin polymerization in cancer cells. These compounds showed promise as potential therapeutic agents against various cancer cell lines, with one compound exhibiting significant cytotoxicity and apoptosis induction (Manasa et al., 2020).

Anti-Inflammatory Therapeutics

A study on N,N-Bis(benzimidazolylpicolinoyl)piperazine (BT-11) derivatives, which relate to the molecular structure , found that these compounds, particularly when targeting the LANCL2 receptor, show potential as therapeutics for inflammatory bowel disease. The research suggests that these compounds have anti-inflammatory effects and could be developed into orally active therapeutics for IBD (Carbo et al., 2016).

properties

IUPAC Name

cyclopentyl-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS2/c1-23-14-7-4-8-15-16(14)19-18(24-15)21-11-9-20(10-12-21)17(22)13-5-2-3-6-13/h4,7-8,13H,2-3,5-6,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMXCMLCZCCYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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